molecular formula C22H18ClFN4O2 B11180117 N-(2-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11180117
M. Wt: 424.9 g/mol
InChI Key: CVHFLKHRZQMKFD-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorophenyl, fluorophenyl, methoxymethyl, and methyl groups through various substitution reactions. Common reagents used in these reactions include halogenated aromatic compounds, alkylating agents, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like amines or ethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity of the compound, which could be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. Examples include:

  • N-(2-chlorophenyl)-3-(4-methylphenyl)-2-(methoxymethyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide
  • N-(2-bromophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds. This could include differences in reactivity, selectivity, or biological activity.

Properties

Molecular Formula

C22H18ClFN4O2

Molecular Weight

424.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H18ClFN4O2/c1-13-16(22(29)26-18-6-4-3-5-17(18)23)11-25-21-20(14-7-9-15(24)10-8-14)19(12-30-2)27-28(13)21/h3-11H,12H2,1-2H3,(H,26,29)

InChI Key

CVHFLKHRZQMKFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=C(C(=NN12)COC)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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